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Compound of Interest

Compound Name: 1,4-Bis(2-methoxyethyl)piperazine

CAS No.: 13484-41-8

Cat. No.: B3418994

Get Quote

Executive Summary & Chemical Profile[1][2][3]
In the high-stakes arenas of pharmaceutical intermediate synthesis, battery electrolyte

formulation, and CO2 capture technologies, the integrity of your building blocks is non-

negotiable. 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8) serves as a critical

bifunctional probe.[1] Its centrosymmetric structure and ether-amine functionality make it an

ideal candidate for chelation chemistry and stable solvent systems.[1]

However, its synthesis—often via the methylation of 1,4-bis(2-hydroxyethyl)piperazine (BHEP)

or alkylation of piperazine—is prone to incomplete conversion.[1][2] This guide provides a

rigorous, self-validating workflow to unambiguously confirm the structure of 1,4-Bis(2-
methoxyethyl)piperazine, distinguishing it from its hydroxy-precursors and mono-substituted

impurities.
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Property Data

Systematic Name 1,4-Bis(2-methoxyethyl)piperazine

CAS Number 13484-41-8

Molecular Formula C₁₀H₂₂N₂O₂

Molecular Weight 202.30 g/mol

Symmetry Point Group (Centrosymmetric)

Key Precursor
1,4-Bis(2-hydroxyethyl)piperazine (CAS: 122-

96-3)

Synthesis Context & Impurity Profiling[1][2]
To elucidate the structure effectively, one must understand the genesis of the sample. The two

dominant synthetic routes dictate the impurity profile you must screen for.

Route A: Methylation of BHEP (Williamson Ether
Synthesis)[4]

Mechanism: Deprotonation of BHEP with NaH followed by reaction with MeI or DMS.[1]

Critical Impurity:Mono-methylated species (1-(2-hydroxyethyl)-4-(2-methoxyethyl)piperazine).

[1] This breaks the symmetry of the NMR spectrum.

Route B: Alkylation of Piperazine[4]
Mechanism: Piperazine + 2-methoxyethyl chloride (or tosylate).[1]

Critical Impurity:Mono-alkylated piperazine (secondary amine presence) or Quaternary

ammonium salts (over-alkylation).[1]
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Figure 1: Synthetic pathways and potential impurity generation. Understanding the origin allows

for targeted exclusion of byproducts.

Analytical Strategy: The Triad of Confirmation
We employ a "Triad of Confirmation" strategy: Mass Spectrometry (Molecular Weight), NMR

(Connectivity & Symmetry), and IR (Functional Group Validation).[1]

Step 1: Mass Spectrometry (MS) - The Go/No-Go Gate
Before burning expensive NMR time, validate the molecular ion.[1]

Technique: ESI-MS (Positive Mode) or GC-MS (EI).[1]

Expectation:

Target (M+): m/z 202.3 (or [M+H]⁺ at 203.3).

Precursor (BHEP): m/z 174.2.[1]

Mono-Impurity: m/z 188.3.[1]

Fragmentation (EI): Look for the

-cleavage characteristic of amines.[1]
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Loss of

group is a common pathway.[1]

Step 2: Nuclear Magnetic Resonance (NMR) - The
Structural Fingerprint
This is the definitive step.[1] The molecule's symmetry is your greatest ally.

Predicted 1H NMR Data (CDCl₃, 400 MHz)
Because the molecule is centrosymmetric, the two "arms" are magnetically equivalent,

simplifying the spectrum.[2]

Proton
Environment

Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

-OCH₃ 3.35 Singlet (s) 6H

Diagnostic:

Confirms

methylation.

Absence of this

peak =

Precursor.[1]

-O-CH₂- 3.52
Triplet (t,

Hz)
4H

Deshielded by

oxygen.[1]

-N-CH₂- (Ethyl) 2.60
Triplet (t,

Hz)
4H

Shielded relative

to O-CH2.[1]

Ring -CH₂- 2.50 - 2.55
Broad Singlet /

AA'BB'
8H

All 8 ring protons

are chemically

equivalent due to

rapid chair

flipping/symmetr

y.[1]
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13C NMR Data (De-coupled)
You should observe exactly 4 signals due to symmetry.[1]

~53.5 ppm: Piperazine ring carbons.[1]

~58.0 ppm: N-CH₂ (Ethyl chain).[1]

~59.0 ppm: -OCH₃ (Methoxy carbon).[1]

~70.5 ppm: -O-CH₂ (Ether carbon).[1]

Expert Insight: If you see more than 4 carbon signals, your sample is impure (likely the mono-

substituted species breaking symmetry) or you have a mixture of conformers (rare at RT).[1][2]

Step 3: Infrared Spectroscopy (IR) - Functional Group
Check[1][2]

Target Signal: Strong C-O-C ether stretch at 1100–1150 cm⁻¹.[1]

Negative Control: Complete absence of the broad O-H stretch (3200–3500 cm⁻¹) found in

the BHEP precursor. If you see a bump at 3400 cm⁻¹, your methylation was incomplete.

Detailed Experimental Protocol
Protocol A: Sample Preparation for NMR

Solvent Selection: Use CDCl₃ (Chloroform-d) as the standard.[1] It prevents H-D exchange

that might occur with labile protons (though none are present in the pure target) and provides

a clear window for the ether/amine region.

Concentration: Dissolve 10-15 mg of the oil/solid in 0.6 mL CDCl₃.
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Filtration: Filter through a glass wool plug to remove inorganic salts (NaI, NaCl) from the

synthesis step.

Protocol B: Data Interpretation Workflow
Follow this logic tree to interpret your spectra.
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Start Analysis

Check MS (ESI/GC)
Is [M+H]+ = 203?

Check IR
Is OH stretch (3400 cm-1) present?

Yes

FAIL:
Incorrect Structure

No (e.g., 175 or 189)

Check 1H NMR
Is O-Me Singlet (~3.35 ppm) present?

No (Clean)

FAIL:
Incomplete Methylation

(Contains BHEP)

Yes (OH present)

Count 13C Signals
Are there exactly 4 peaks?

Yes (6H integration) No

CONFIRMED:
1,4-Bis(2-methoxyethyl)piperazine

Yes (4 signals)

FAIL:
Mono-substituted Impurity

No (>4 signals)

Click to download full resolution via product page

Figure 2: Decision tree for structural validation. This logic ensures no false positives from

intermediate species.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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